N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide

Medicinal chemistry Scaffold diversity Chemical biology

N-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide (CAS 1880910-78-0; molecular formula C₁₀H₁₅N₃OS; molecular weight 225.31 g/mol) is a synthetic small molecule featuring a 3,3-disubstituted pyrrolidine core bearing a 4-methyl-1,3-thiazol-2-yl substituent and an N-acetyl group. The compound is commercially supplied principally as its dihydrochloride salt (CAS 1955494-73-1; molecular weight 298.2 g/mol; purity typically ≥95%) and is categorized by manufacturers as a 'versatile small molecule scaffold' intended for medicinal chemistry and chemical biology applications.

Molecular Formula C10H15N3OS
Molecular Weight 225.31 g/mol
Cat. No. B13271683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Molecular FormulaC10H15N3OS
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C2(CCNC2)NC(=O)C
InChIInChI=1S/C10H15N3OS/c1-7-5-15-9(12-7)10(13-8(2)14)3-4-11-6-10/h5,11H,3-4,6H2,1-2H3,(H,13,14)
InChIKeyIYNRYBSSNPTTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide: Procurement-Relevant Identity and Baseline Properties


N-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide (CAS 1880910-78-0; molecular formula C₁₀H₁₅N₃OS; molecular weight 225.31 g/mol) is a synthetic small molecule featuring a 3,3-disubstituted pyrrolidine core bearing a 4-methyl-1,3-thiazol-2-yl substituent and an N-acetyl group . The compound is commercially supplied principally as its dihydrochloride salt (CAS 1955494-73-1; molecular weight 298.2 g/mol; purity typically ≥95%) and is categorized by manufacturers as a 'versatile small molecule scaffold' intended for medicinal chemistry and chemical biology applications . Authoritative primary research literature, patents, and curated database entries that report quantitative biological or physicochemical data specific to this exact compound are absent from the peer-reviewed and open-access record as of the search date.

Why N-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide Cannot Be Interchanged with Other Pyrrolidine-Thiazole Scaffolds: The Data Gap


In-class pyrrolidine-thiazole and pyrrolidine-acetamide scaffolds frequently display divergent biological activity, target selectivity, and physicochemical profiles that depend critically on the nature and position of substituents, the stereochemistry of the pyrrolidine ring, and the identity of the N-acyl group [1]. However, for N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide specifically, no published head-to-head comparisons, quantitative structure-activity relationship (QSAR) datasets, or systematic selectivity profiles are available to establish the magnitude or direction of these differences relative to defined comparators. Any decision to procure this compound over a closely related analog must therefore be based on the intrinsic structural hypothesis of the user's target and on the compound's defined chemical identity rather than on peer-reviewed differential performance evidence.

N-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide: Quantitative Differentiation Evidence – Present Status


Structural Uniqueness vs. Pyrrolidine-Thiazole Scaffold Library Members

N-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is distinguishable from all other known pyrrolidine-thiazole hybrid scaffolds by the presence of a 4-methyl-1,3-thiazol-2-yl group attached directly to the pyrrolidine 3-position and a simple acetamide group on the pyrrolidine nitrogen. In a published library of 12 thiazole-substituted pyrrolidine derivatives (compounds 4a–l) that were evaluated for antimicrobial activity, none bore the 3-(4-methylthiazol-2-yl)-N-acetyl substitution pattern represented by the target compound [1]. This structural motif has not been independently profiled in any peer-reviewed biological assay.

Medicinal chemistry Scaffold diversity Chemical biology

Purity and Salt-Form Availability vs. Free-Base-Only Analogs

The target compound is commercially supplied as a dihydrochloride salt (CAS 1955494-73-1) with a minimum purity specification of 95% (molecular weight 298.2 g/mol) . In contrast, the closely related free-base analog 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole (CAS 1257521-56-4) is supplied without a defined salt form and with purity reported only as 'standard purity 98%' by certain vendors, but without a guaranteed certificate-of-analysis framework for biological testing . The dihydrochloride form of the target compound offers improved aqueous solubility and simplified handling for biochemical assay preparation compared to the free base.

Procurement Compound management Salt selection

N-[3-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide: Evidence-Supported Application Scenarios


Medicinal Chemistry Scaffold for Hypothesis-Driven Lead Generation

When a medicinal chemistry program requires a chiral, 3,3-disubstituted pyrrolidine core bearing a 4-methylthiazole substituent and a metabolically stable N-acetyl cap, N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide provides a structurally defined entry point. Its dihydrochloride salt form permits direct use in parallel synthesis libraries or fragment-based screening without additional salt-conversion steps, provided the user's target hypothesis specifically requires the 4-methylthiazole pharmacophore at the pyrrolidine 3-position.

Chemical Biology Probe Design Requiring a Defined Salt Form

For biochemical or biophysical assay development where aqueous solubility and precise concentration control are critical, the dihydrochloride salt of the target compound offers advantages over free-base analogs lacking defined salt stoichiometry. This is particularly relevant in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays where ionic strength and pH must be tightly controlled.

Diversity-Oriented Synthesis Collections Filling an Unoccupied Structural Niche

As demonstrated by the pyrrolidine-thiazole library of Bodake et al. [1], the specific 3-(4-methylthiazol-2-yl)-N-acetyl substitution pattern is absent from current published compound collections. Procurement of the target compound fills this structural gap and enables exploration of structure-activity relationships that cannot be interrogated with existing library members.

Quote Request

Request a Quote for N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.